molecular formula C8H10N2O3 B1384138 (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid CAS No. 5536-40-3

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid

Cat. No. B1384138
CAS RN: 5536-40-3
M. Wt: 182.18 g/mol
InChI Key: VOOQEOLOKRTHEB-UHFFFAOYSA-N
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Description

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid, also known as HDMPAA, is an organic compound that is widely used in various scientific research applications. It is a derivative of pyrimidine and has a molecular weight of 160.17 g/mol. HDMPAA is a versatile compound that can be used in various biochemical and physiological experiments.

Scientific Research Applications

Fluorescence Binding with Bovine Serum Albumin

  • Application : Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides, including a compound with a pyrimidin-2-yl structure similar to (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid. The study investigated their interactions with bovine serum albumin (BSA) using fluorescence and UV-vis spectral studies, highlighting their potential in biochemical research (Meng et al., 2012).

Cyclocondensation Reactions

  • Application : The study by Bitha et al. (1988) explored cyclocondensation reactions involving pyrimidinone derivatives. Such reactions, involving compounds similar to (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid, are significant for synthesizing various heterocyclic compounds, with implications in medicinal and synthetic chemistry (Bitha, Hlavka, & Lin, 1988).

Structural and Conformational Analysis

  • Application : Gerhardt et al. (2012) conducted studies on hydantoin-5-acetic acid and orotic acid, which contain structural elements similar to the pyrimidin-5-yl acetic acid derivatives. Such studies are crucial for understanding the conformational preferences of these compounds, which is essential in the development of supramolecular complexes in pharmaceutical research (Gerhardt, Tutughamiarso, & Bolte, 2012).

Synthesis of Heterocyclic Compounds

  • Application : The research by Wang Chun-ji (2016) involved the synthesis of 4,6-dimethyl-2-carboxymethoxy pyrimidine using acetyl acetone and urea. This kind of research highlights the methodology for creating derivatives of pyrimidin-5-yl acetic acid, which has implications in developing novel heterocyclic compounds for various scientific applications (Wang Chun-ji, 2016).

Biochemical and Pharmacological Research

  • Application : The study of pirinixic acid derivatives by Koeberle et al. (2008) showcased the potential of pyrimidin-2-yl acetic acid derivatives in inhibiting enzymes involved in prostaglandin and leukotriene biosynthesis. Such studies are fundamental in developing new pharmacological agents and understanding biochemical pathways (Koeberle et al., 2008).

properties

IUPAC Name

2-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)8(13)10-5(2)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOQEOLOKRTHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360147
Record name (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid

CAS RN

5536-40-3
Record name (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
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(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
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(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
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(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
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(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
Reactant of Route 6
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid

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